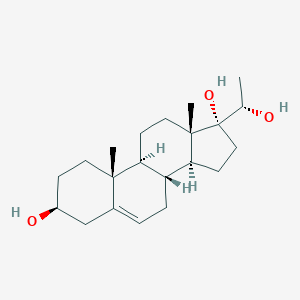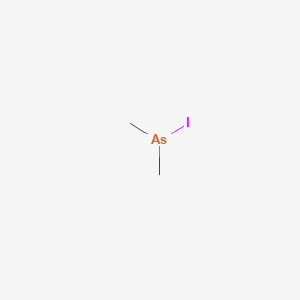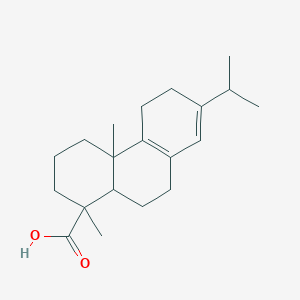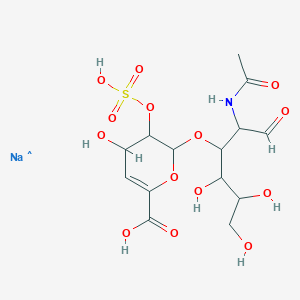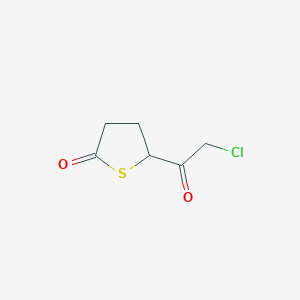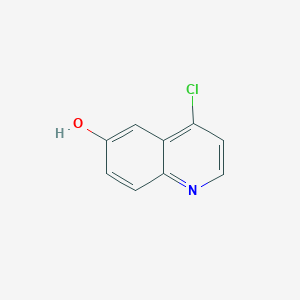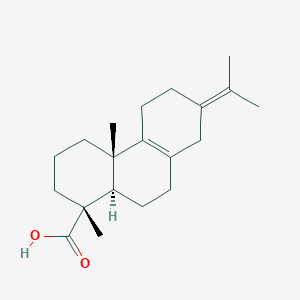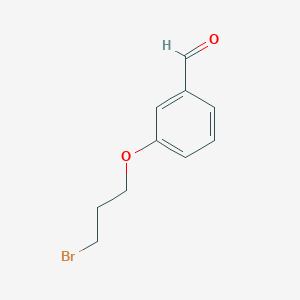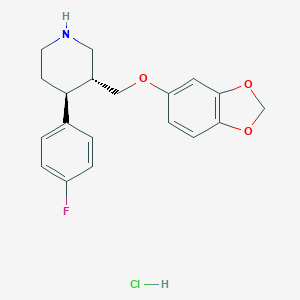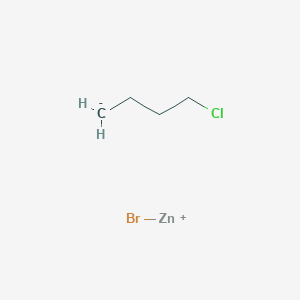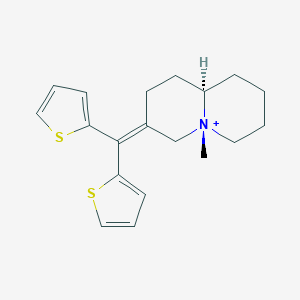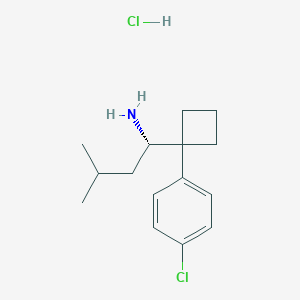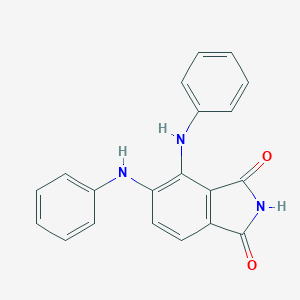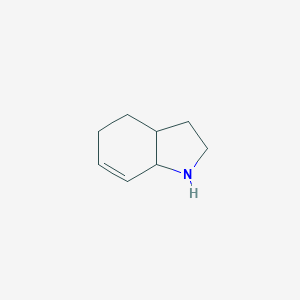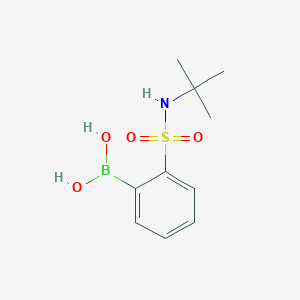
2-(叔丁基氨基)磺酰苯硼酸
概述
描述
2-(Tert-butylamino)sulfonylphenylboronic acid is a compound that is likely to be of interest in synthetic organic chemistry due to its potential utility in various chemical reactions. While the specific compound is not directly discussed in the provided papers, the tert-butyl group and sulfonyl functionalities are recurrent themes in the research, suggesting that the compound may be useful as a reagent or intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-(Tert-butylamino)sulfonylphenylboronic acid involves the use of tert-butylsulfonamide as a nitrogen source. For example, the N-chloramine salt of tert-butylsulfonamide has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that similar strategies could potentially be employed in the synthesis of 2-(Tert-butylamino)sulfonylphenylboronic acid, utilizing tert-butylsulfonamide derivatives as key intermediates.
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, has been characterized by bond lengths and angles indicating strong interactions between sulfonyl groups and adjacent rings . This information is relevant to the molecular structure analysis of 2-(Tert-butylamino)sulfonylphenylboronic acid, as it suggests that the sulfonyl group could have significant electronic effects on the molecule's overall structure and reactivity.
Chemical Reactions Analysis
The tert-butyl group and sulfonyl moiety are known to participate in various chemical reactions. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles . Additionally, tert-butyl phenyl sulfoxide has been employed as a traceless precatalyst for generating sulfenate anions, which are useful in coupling reactions . These studies provide insights into the types of chemical reactions that 2-(Tert-butylamino)sulfonylphenylboronic acid might undergo, such as sulfonamination and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Tert-butylamino)sulfonylphenylboronic acid can be inferred from the properties of similar compounds. For example, tert-butylsulfonamide derivatives are known to have good stability and reactivity, which allows for facile liberation of the amino group under mild acidic conditions . The tert-butyl group is also known to impart steric bulk, which can influence the reactivity and solubility of the compound . These properties are crucial for understanding the behavior of 2-(Tert-butylamino)sulfonylphenylboronic acid in various chemical environments.
科学研究应用
有机合成中的自由基环化:
- 据报道,在邻位磺酰胺化炔烃中使用叔丁基过氧化氢 (TBHP) 合成生物活性 3-磺酰吲哚。此过程利用 TBHP 作为磺酰自由基引发剂,在可及的 2-炔基芳基叠氮化物和亚磺酸存在下 (陈、孟、韩和韩,2016 年)。
对映纯亚砜的合成:
- L-半胱氨酸已被用作生成瞬态亚磺酸的起始产物,亚磺酸可以添加到合适的受体中,从而形成具有生物活性残基的亚砜。这些亚砜以对映体纯的形式分离,表明在合成手性化合物中具有潜在应用 (Aversa、Barattucci、Bonaccorsi 和 Giannetto,2005 年)。
光催化降解研究:
- 已经进行了涉及在模拟太阳辐照下使用二氧化钛作为光催化剂对与 2-(叔丁基氨基) 衍生物相关的化合物沙丁胺醇进行光催化转化的研究。这项研究提供了药物在水溶液中分解的动力学和途径的见解 (Sakkas、Calza、Medana、Villioti、Baiocchi、Pelizzetti 和 Albanis,2007 年)。
通过自由基环化进行化学合成:
- 已经开发出一种涉及叔丁基过氧化氢引发的 2-炔基硫代茴香醚或 -硒代茴香醚与亚磺酸的自由基环化方法。该反应导致合成 3-(芳基磺酰)苯并噻吩或 -苯并硒吩,突出了在有机合成中的潜在应用 (徐、于、严和宋,2017 年)。
手性催化剂的开发:
- C1 对称手性双环 [2.2.2] 辛-2,5-二烯 (bod*) 已在 Rh 催化的芳基化反应中作为配体进行测试。这项研究证明了这些化合物在不对称合成中的潜力,例如芳基硼酸对环己-2-烯-1-酮、环戊-2-烯-1-酮和叔丁基肉桂酸酯的 1,4-加成 (Brönnimann、Chun、Marti 和 Abele,2012 年)。
安全和危害
The safety data sheet provided by Sigma-Aldrich indicates that “2-(Tert-butylamino)sulfonylphenylboronic acid” is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . In case of swallowing, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .
属性
IUPAC Name |
[2-(tert-butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIURIZJQRMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407374 | |
| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)sulfonylphenylboronic acid | |
CAS RN |
150691-04-6 | |
| Record name | 2-tert-Butylaminosulfonylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150691-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

